3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
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Overview
Description
Preparation Methods
The synthesis of 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine derivatives, carboxylic acids, and amines under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-{5-[(Isobutylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide can be compared to other similar compounds, such as:
- 3-{5-[(Methylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- 3-{5-[(Ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
These compounds share the 1,2,4-oxadiazole ring and benzamide moiety but differ in the nature of the amino group. The uniqueness of this compound lies in its specific isobutylamino group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[5-[(2-methylpropylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-9(2)7-16-8-12-17-14(18-20-12)11-5-3-4-10(6-11)13(15)19/h3-6,9,16H,7-8H2,1-2H3,(H2,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGGUENPBBWWAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.